2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 1260678-93-0
Cat. No.: VC0035739
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260678-93-0 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 |
| IUPAC Name | 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |
| Standard InChI Key | XSNPZBHCNPBGJJ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=N2)Br)C=C1 |
Introduction
Structure and Chemical Identification
Molecular Architecture
2-Bromo-6-methyl- triazolo[1,5-a]pyridine consists of a fused heterocyclic ring system containing a triazole ring joined to a pyridine moiety. The compound features bromine substitution at the C2 position and a methyl group at the C6 position. This specific arrangement of substituents influences its chemical behavior and biological interactions. The triazolopyridine scaffold represents an important structural motif in medicinal chemistry due to its nitrogen-rich heterocyclic nature that allows for multiple hydrogen bonding opportunities.
Chemical Identifiers
The compound can be characterized by several chemical identifiers as detailed in Table 1:
The compound contains a triazole ring (with three nitrogen atoms) fused to a pyridine ring with specific substituents that give it unique characteristics compared to other members of the triazolopyridine family.
Physical and Chemical Properties
Structural Comparison with Related Compounds
To better understand this compound, it's valuable to compare it with structurally related molecules:
This comparative analysis highlights how subtle changes in substituent position significantly affect the compound's identity while maintaining similar molecular weights .
Synthetic Methodologies
Green Chemistry Considerations
Modern synthetic approaches for triazolopyridine derivatives emphasize sustainability principles. Microwave-assisted synthesis represents an eco-friendly method that minimizes solvent usage, reduces energy consumption, and potentially eliminates the need for heavy metal catalysts. These advantages align with green chemistry principles and make this approach particularly attractive for industrial applications where environmental considerations are increasingly important.
Chemical Reactivity
Reaction Patterns
The chemical reactivity of 2-Bromo-6-methyl-[1, triazolo[1,5-a]pyridine is heavily influenced by its heterocyclic nature and the presence of bromine and methyl substituents. Key reaction patterns include:
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Substitution Reactions: The bromine atom at position 2 serves as an excellent leaving group, making the compound particularly suited for nucleophilic aromatic substitution reactions. This reactivity creates opportunities for further functionalization and derivatization of the molecule.
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Cross-Coupling Reactions: The bromine substituent enables various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that can introduce diverse functional groups at the C2 position.
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Reactivity Differences: The methyl group at position 6 can undergo typical reactions of aromatic methyl groups, including oxidation, halogenation, and deprotonation under appropriate conditions.
Stability Considerations
When handling 2-Bromo-6-methyl-[1, triazolo[1,5-a]pyridine, storage conditions are important to consider. Related compounds are typically stored under inert atmosphere at room temperature to prevent degradation. The stability of the compound may be affected by prolonged exposure to light, heat, or moisture, which could potentially lead to decomposition or unwanted side reactions .
Biological Activity
Antiproliferative Properties
Investigations into triazolopyridine scaffolds suggest potential antiproliferative effects against various cancer cell lines. Table 3 presents a comparative analysis of antiproliferative activity for triazolopyridine-based compounds:
These findings suggest that the triazolopyridine scaffold, particularly with specific substitution patterns like those in 2-Bromo-6-methyl-[1, triazolo[1,5-a]pyridine, warrants further investigation for potential anticancer applications.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies of triazolopyridine compounds have revealed that modifications to the core structure can significantly influence biological activity. Specific substitutions on the triazole ring have been shown to enhance potency against certain targets. For instance, compounds with substitution patterns similar to 2-Bromo-6-methyl- triazolo[1,5-a]pyridine have demonstrated activity against pathogens such as Cryptosporidium parvum, indicating potential applications beyond cancer treatment.
Comparative Analysis with Structural Isomers
Positional Isomers
The positional relationship between the bromine and methyl substituents significantly influences the compound's properties. Table 4 examines key differences between 2-Bromo-6-methyl- triazolo[1,5-a]pyridine and its positional isomer:
This comparison highlights how the position of substituents can dramatically alter electronic properties and potentially biological activity, despite the compounds having the same molecular formula and weight .
Related Derivatives
Examining other related derivatives provides further insights into structure-function relationships within this compound class:
These structural variations offer distinct possibilities for application development and optimization based on desired target interactions and pharmaceutical properties .
Research Applications and Future Directions
Current Research Applications
The triazolopyridine scaffold has attracted significant interest in medicinal chemistry research. Compounds similar to 2-Bromo-6-methyl- triazolo[1,5-a]pyridine are primarily used in:
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Drug discovery programs targeting kinase inhibition
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Development of antiproliferative agents
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Structure-activity relationship studies
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Building blocks for more complex molecular architectures
Future Research Directions
Several promising research avenues for 2-Bromo-6-methyl- triazolo[1,5-a]pyridine include:
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Target-Based Drug Design: Further investigation into specific molecular targets and binding modes could optimize the compound's pharmacological profile.
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Derivatization Studies: Exploration of various substitution patterns at the bromine position through cross-coupling reactions could generate libraries of compounds with enhanced properties.
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Combination Therapies: Assessment of synergistic effects when combined with established therapeutic agents might reveal new treatment strategies.
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Extended Biological Screening: Broader testing against diverse disease targets could uncover novel applications beyond current investigations.
The continued exploration of structure-activity relationships and molecular optimization strategies will likely expand the potential applications of this interesting heterocyclic compound.
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